molecular formula C22H14ClFN2O2 B2736957 (2Z)-2-[(3-chloro-2-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide CAS No. 1327182-87-5

(2Z)-2-[(3-chloro-2-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide

Cat. No. B2736957
CAS RN: 1327182-87-5
M. Wt: 392.81
InChI Key: VDPQLHSIMXKVGE-ROMGYVFFSA-N
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Description

(2Z)-2-[(3-chloro-2-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide is a synthetic organic compound with a molecular formula C25H16ClFN2O. It is commonly referred to as CFIC or CFIC-3004 and is a potential drug candidate for the treatment of various diseases.

Mechanism Of Action

CFIC exerts its therapeutic effects by inhibiting the activity of certain enzymes, such as histone deacetylases (HDACs) and topoisomerases. HDACs are involved in the regulation of gene expression and their inhibition can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. Topoisomerases are enzymes involved in DNA replication and their inhibition can lead to DNA damage and cell death.
Biochemical and Physiological Effects:
CFIC has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, CFIC has been shown to have antiviral activity against the Zika virus by inhibiting the replication of the virus.

Advantages And Limitations For Lab Experiments

CFIC has several advantages for lab experiments, including its relatively simple synthesis method and its potential therapeutic effects in various diseases. However, CFIC also has some limitations, such as its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for CFIC research, including the development of more efficient synthesis methods, the optimization of its therapeutic effects in various diseases, and the investigation of its potential side effects and toxicity. CFIC also has the potential to be used in combination with other drugs for synergistic effects in cancer treatment.

Synthesis Methods

The synthesis of CFIC involves the reaction of 3-chloro-2-fluoroaniline with 2H-chromene-3-carboxylic acid in the presence of a coupling reagent, such as EDCI or DCC, to form the intermediate amide. The amide is then treated with phenyl isocyanate to form CFIC. The overall yield of the synthesis is around 30%.

Scientific Research Applications

CFIC has been studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and infectious diseases. In cancer research, CFIC has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. CFIC also exhibits anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. In infectious disease research, CFIC has been shown to have antiviral activity against the Zika virus.

properties

IUPAC Name

2-(3-chloro-2-fluorophenyl)imino-N-phenylchromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClFN2O2/c23-17-10-6-11-18(20(17)24)26-22-16(13-14-7-4-5-12-19(14)28-22)21(27)25-15-8-2-1-3-9-15/h1-13H,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDPQLHSIMXKVGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=C(C(=CC=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-2-[(3-chloro-2-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide

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